molecular formula C9H10O3 B041466 methyl 2-phenoxyacetate CAS No. 2065-23-8

methyl 2-phenoxyacetate

Cat. No.: B041466
CAS No.: 2065-23-8
M. Wt: 166.17 g/mol
InChI Key: BZCKRPHEZOHHBK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl phenoxyacetate (MPOA) is primarily used as an acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic . The primary targets of MPOA are therefore the molecules involved in the synthesis of loracarbef.

Mode of Action

As an acylating agent, MPOA interacts with its targets by introducing an acyl group into the molecule. This results in the formation of a covalent bond between the acyl group of MPOA and a nucleophilic atom in the target molecule, facilitating the synthesis of loracarbef .

Pharmacokinetics

Its physical and chemical properties such as its molecular weight of 16617 , and its liquid form at temperatures above 30°C , suggest that it may have good bioavailability.

Result of Action

The primary result of MPOA’s action is the synthesis of loracarbef, a carbacephalosporin antibiotic . Loracarbef is used to treat a variety of bacterial infections, indicating that the action of MPOA ultimately results in antibacterial activity.

Action Environment

The action of MPOA can be influenced by environmental factors such as temperature. For instance, MPOA is a clear colorless to slightly yellow liquid when the temperature is above 30°C, and a white solid at temperatures below 30°C . This suggests that the efficacy and stability of MPOA, and hence its ability to act as an acylating agent, may be temperature-dependent.

Biochemical Analysis

Biochemical Properties

Methyl phenoxyacetate plays a significant role in biochemical reactions, particularly as an acylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of loracarbef, a carbacephalosporin antibiotic, indicating its interaction with enzymes involved in antibiotic synthesis . The nature of these interactions typically involves the transfer of an acyl group from methyl phenoxyacetate to the target molecule, facilitating the formation of new chemical bonds.

Cellular Effects

Methyl phenoxyacetate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of antibiotics suggests that it may impact bacterial cell wall synthesis and function . Additionally, methyl phenoxyacetate’s interactions with cellular enzymes can lead to changes in metabolic pathways, potentially altering the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, methyl phenoxyacetate exerts its effects through specific binding interactions with biomolecules. It acts as an acylating agent, transferring acyl groups to target molecules, which can result in enzyme inhibition or activation. This mechanism is crucial in the synthesis of antibiotics, where methyl phenoxyacetate facilitates the formation of essential chemical bonds . Changes in gene expression may also occur as a result of these interactions, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl phenoxyacetate can change over time. The compound’s stability and degradation are important factors to consider. Methyl phenoxyacetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to high temperatures or reactive chemicals . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to methyl phenoxyacetate can lead to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of methyl phenoxyacetate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism.

Metabolic Pathways

Methyl phenoxyacetate is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized through pathways that involve the breakdown and utilization of its acyl groups. These metabolic processes can affect the levels of metabolites within the cell, potentially altering the overall metabolic flux . The compound’s role in antibiotic synthesis also highlights its involvement in specific metabolic pathways related to bacterial cell wall formation.

Transport and Distribution

Within cells and tissues, methyl phenoxyacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and function, as well as its accumulation in certain tissues.

Subcellular Localization

Methyl phenoxyacetate’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of methyl phenoxyacetate can impact its activity and function, influencing processes such as enzyme interactions and metabolic pathways.

Preparation Methods

Methyl phenoxyacetate can be synthesized through several methods. One common synthetic route involves the reaction of methyl bromoacetate with phenol in the presence of potassium carbonate and potassium iodide as catalysts. The reaction is typically carried out in acetone and heated to reflux overnight . The mixture is then filtered, and the resultant solution is concentrated under reduced pressure. The product is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and filtered to yield a slightly yellow liquid .

Industrial production methods often use a liquid-solid phase esterification reaction with aluminum phosphate molecular sieve as the catalyst . This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Methyl phenoxyacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, potassium iodide, and acetone for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl phenoxyacetate can be compared with other similar compounds, such as:

Methyl phenoxyacetate is unique due to its specific ester functional group, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

methyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCKRPHEZOHHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062161
Record name Acetic acid, phenoxy-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2065-23-8
Record name Methyl 2-phenoxyacetate
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Record name Methyl phenoxyacetate
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Record name METHYL PHENOXYACETATE
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Record name Acetic acid, 2-phenoxy-, methyl ester
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Record name Acetic acid, phenoxy-, methyl ester
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Record name Methyl phenoxyacetate
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Record name METHYL PHENOXYACETATE
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Synthesis routes and methods I

Procedure details

Illustrative Embodiment 1 is repeated with a mixture of 32 g of phenol, 56 g of methyl chloroacetate, 13 g of methanol and 8 g of dimethoxy benzene (as a gas chromatograph standard). Methyl phenoxy acetate is formed.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Illustrative Embodiment 1 is repeated with a feed mixture of 94 g of methyl chloroacetate, 68 g of phenol and 5 g of dimethoxybenzene (as a gas chromatograph standard). A catalyst of 22 percent Y2O3 on α-Al2O3 produces methyl phenoxy acetate.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic applications of methyl phenoxyacetate?

A1: Methyl phenoxyacetate serves as a versatile building block in organic synthesis. It can be used in the synthesis of:

  • Macrocyclic benzodiamides and dibenzotetraamides: Reacting methyl phenoxyacetates with α,ω-diamines in solvents like methanol or ethylene glycol produces these macrocycles. []
  • Penicillin V: Methyl phenoxyacetate acts as an acyl donor in the enzymatic synthesis of penicillin V, catalyzed by penicillin acylase. []
  • Atropine Sulfate: A multi-step synthesis uses methyl phenoxyacetate as a starting material to produce the anticholinergic agent atropine sulfate. []
  • Solid-phase peptide synthesis: The derivative 4-(2-bromopropionyl)phenoxyacetic acid is used as a bifunctional linker in this technique. []

Q2: How is the herbicide 4-chloro-2-methylphenoxyacetate metabolized by soil bacteria?

A2: A soil pseudomonad utilizes 4-chloro-2-methylphenoxyacetate as its sole carbon source, breaking it down through a proposed pathway involving:

  • Initial transformation into 5-chloro-o-cresol and 5-chloro-3-methylcatechol. []
  • Dechlorination with the release of chloride ions. []
  • Formation of the intermediate γ-carboxymethylene-α-methyl-Δ(αβ)-butenolide. []
  • Further breakdown to γ-hydroxy-α-methylmuconate. []

Q3: Are there any known photochemical reactions involving methyl phenoxyacetates?

A3: Yes, methyl phenoxyacetates exhibit interesting photochemical behavior. Studies have investigated both the photochemical reactions of methyl phenoxyacetates themselves [, ] and the impact of inclusion complex formation on their photoreactivity, particularly in the context of photorearrangement. []

Q4: What is the structure and molecular formula of methyl phenoxyacetate?

A4: Methyl phenoxyacetate (C9H10O3) consists of a phenyl ring linked to an acetate group via an oxygen atom. The methyl group is attached to the carboxyl function of the acetate.

Q5: Is there research on the pharmacological properties of compounds derived from methyl phenoxyacetate?

A5: Yes, tris-(2-hydroxyethyl)ammonium-2-methyl-phenoxyacetate (trecrezane), synthesized from a methyl phenoxyacetate derivative, has been studied for its effects on:

  • Immunity and Hematopoiesis: Trecrezane exhibits immunomodulatory effects and may hold promise for treating immune deficiencies and autoimmune disorders. It appears to normalize immunity and hemopoiesis by restoring the activity of early erythropoiesis precursors. [, ]
  • Viral Hepatitis: Trecrezane has been investigated as part of a complex treatment approach for acute viral hepatitis B, as well as hepatitis A and B complicated by occupational factors. []
  • Other Conditions: Studies have also explored trecrezane's potential in treating ischemic heart disease, multiple sclerosis, and tuberculosis. []

Q6: What safety considerations are associated with handling 4-(2-bromopropionyl)phenoxyacetic acid?

A6: 4-(2-bromopropionyl)phenoxyacetic acid is an irritant to the eyes, respiratory system, and skin. Precautions should be taken to:

  • Avoid contact with skin and eyes. []
  • Prevent dust inhalation. []
  • Store the compound dry and below -20°C for long-term storage. []

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